molecular formula C22H30N4 B4994380 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B4994380
M. Wt: 350.5 g/mol
InChI Key: PYZJKEUEIGGIEL-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Piperazine Formation: The benzylated piperidine is reacted with pyridine-2-carboxaldehyde to form the desired piperazine derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques.

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as a neurotransmitter modulator and its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antipsychotic or antidepressant agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Benzylpiperazin-1-yl)-2-(pyridin-2-yl)ethanone: Similar structure but different functional groups, leading to distinct pharmacological properties.

    1-(1-Phenylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine: Contains a phenyl group instead of a benzyl group, which may affect its binding affinity and activity.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4/c1-2-6-20(7-3-1)18-24-12-9-22(10-13-24)26-16-14-25(15-17-26)19-21-8-4-5-11-23-21/h1-8,11,22H,9-10,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZJKEUEIGGIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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